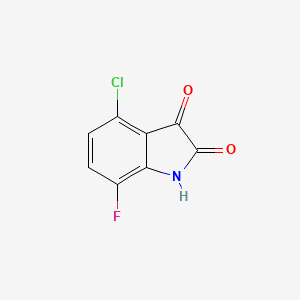

4-chloro-7-fluoro-1H-indole-2,3-dione

描述

4-Chloro-7-fluoro-1H-indole-2,3-dione is a halogenated indole derivative characterized by a fused bicyclic structure with chlorine and fluorine substituents at positions 4 and 7, respectively, and a diketone moiety at positions 2 and 2. The electron-withdrawing effects of the halogens enhance its electrophilic reactivity, particularly in nucleophilic addition and substitution reactions . The diketone group enables tautomerism, allowing the compound to adopt enolic or keto forms depending on the chemical environment, which influences its interaction with biological targets or synthetic reagents .

属性

IUPAC Name |

4-chloro-7-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPDIMCZEPIIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)NC(=O)C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-fluoro-1H-indole-2,3-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically uses hydrazines and ketones under acidic conditions . Another method involves the transformation of heterocycles or the reduction of oxindoles to indoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption .

化学反应分析

Types of Reactions

4-chloro-7-fluoro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert the compound into different derivatives with altered properties.

Substitution: Halogen atoms on the indole ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can yield various substituted indoles .

科学研究应用

Biochemical Properties

This compound is characterized by a unique substitution pattern that enhances its chemical reactivity and biological activity. The presence of chlorine and fluorine atoms on the indole ring significantly influences its interactions with various biomolecules, including enzymes and receptors. These interactions can lead to conformational changes in target proteins, altering their function and activity.

Chemistry

In synthetic chemistry, 4-chloro-7-fluoro-1H-indole-2,3-dione serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore structure-activity relationships that are crucial for drug development.

Biology

The compound is utilized as a probe for studying biological processes involving indole derivatives. Its ability to modulate cellular functions makes it a useful tool in biochemical research .

Medicine

Anticancer Activity : Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have reported an IC50 value in the low micromolar range against MCF-7 breast cancer cells. The compound induces apoptosis by decreasing mitochondrial membrane potential and increasing reactive oxygen species production .

Antimicrobial Effects : The compound has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its antimicrobial properties suggest potential applications in treating bacterial infections .

Inflammation Modulation : Investigations into the compound's ability to modulate inflammatory responses have shown that it influences cytokine production in immune cells. This suggests a possible role in managing inflammatory diseases .

Anticancer Studies

A study focusing on the anticancer properties of this compound found significant cytotoxic effects against various cancer cell lines. The compound's mechanism involved inducing apoptosis through oxidative stress pathways.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | Low range |

| PC-3 (Prostate) | Notable |

Antimicrobial Activity

Research evaluating the antimicrobial efficacy of this compound revealed potent activity against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Low μg/mL |

| Escherichia coli | Low μg/mL |

作用机制

The mechanism of action of 4-chloro-7-fluoro-1H-indole-2,3-dione involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, influencing their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogenated Indole Derivatives

(a) 5-Fluoro-1H-indole-2-carboxamide Derivatives

Compounds such as N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (, compound 3) and 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (, compound 4) share a fluorine substituent but differ in position (5-fluoro vs. 7-fluoro in the target compound). The 5-fluoro analogs exhibit higher melting points (249–250°C and 233–234°C, respectively), suggesting that fluorine position influences crystallinity and intermolecular interactions.

(b) 5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS 1781677-37-9)

This compound () shares the 5-chloro-7-fluoro substitution pattern but incorporates a partially saturated 2,3-dihydroindole core and a dimethyl group. The dimethyl group increases steric bulk, which may hinder interactions in biological systems .

Indole-2,3-dione Derivatives

(a) 7-Chloro-4-methyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione (CAS 2167594-05-8)

This analog () replaces fluorine with a nitro group at position 5 and adds a methyl group at position 3. The nitro group significantly enhances electrophilicity, making this compound more reactive in reduction or nucleophilic aromatic substitution reactions compared to the fluorine-containing target compound. The methyl group introduces steric effects that could modulate binding to enzymatic pockets .

(b) Indolin-2,3-dione Derivatives

highlights indolin-2,3-dione derivatives with modified substituents. These compounds exhibit low affinity for σ1 receptors but high selectivity for σ2 receptors, attributed to the additional carbonyl group in the dione moiety. In contrast, 4-chloro-7-fluoro-1H-indole-2,3-dione’s halogen substituents may direct selectivity toward different biological targets, though this requires empirical validation .

Piperazine-2,3-dione Derivatives

These compounds demonstrate improved lipophilicity (ClogP values 1.2–3.8) compared to piperazine, enhancing membrane permeability.

Structural and Functional Analysis Table

Key Research Findings

- Halogen Positioning : Fluorine at position 7 (target compound) vs. 5 () alters electronic distribution and steric accessibility, impacting reactivity and target binding .

- Diketone vs. Carboxamide : The diketone group in the target compound supports tautomerism, while carboxamide derivatives () prioritize hydrogen bonding, suggesting divergent applications in drug design .

- Biological Selectivity : Indole-2,3-dione derivatives show receptor subtype selectivity (), implying that the target compound’s halogenation pattern could be engineered for specific σ receptor interactions .

生物活性

4-Chloro-7-fluoro-1H-indole-2,3-dione, also known as 4-chloro-7-fluoroisatin, is a heterocyclic compound belonging to the indole family. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

The molecular formula of this compound is C8H3ClFNO2. The unique substitution pattern on the indole ring significantly influences its chemical reactivity and biological activity. The presence of chlorine and fluorine atoms enhances its interaction with various biological targets.

Target Interactions

This compound interacts with various biomolecules, influencing their activity and function. Key targets include:

- Enzymes : The compound has been observed to inhibit specific enzymes involved in metabolic pathways, affecting overall metabolic flux.

- Receptors : It can bind to receptors, leading to conformational changes that alter their function.

These interactions can activate or inhibit specific signaling pathways, resulting in changes in gene expression and cellular metabolism .

Biochemical Pathways

The compound influences a variety of biological activities through several biochemical pathways:

- Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation through apoptosis induction. Studies indicate that it can decrease mitochondrial membrane potential in cancer cells, leading to increased reactive oxygen species (ROS) production .

- Antimicrobial Effects : Research has demonstrated its effectiveness against various bacterial strains, showcasing superior inhibitory properties compared to other compounds .

Case Studies

- Anticancer Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value in the low micromolar range against MCF-7 breast cancer cells .

- Antimicrobial Activity : The compound has been tested against Staphylococcus aureus and Escherichia coli, revealing potent antimicrobial properties that suggest its potential use in treating bacterial infections.

- Inflammation Modulation : The compound's ability to modulate inflammatory responses has also been investigated. It was found to influence cytokine production in immune cells, indicating a possible role in managing inflammatory diseases .

Data Tables

常见问题

Basic Research Questions

Q. How do the chloro and fluoro substituents influence the electrophilic reactivity of 4-chloro-7-fluoro-1H-indole-2,3-dione?

- Methodological Answer : The electron-withdrawing nature of Cl and F substituents increases the electrophilicity of the indole core, particularly at positions adjacent to the substituents. This enhances reactivity in nucleophilic additions (e.g., at the ketone groups) and directs regioselectivity in aromatic substitutions. For example, fluorination at C7 creates steric and electronic effects that favor substitutions at C5 or C6. Reaction kinetics can be studied via NMR monitoring of intermediates or computational analysis (DFT) of charge distribution .

Q. What synthetic strategies are effective for introducing halogen substituents into the indole-2,3-dione scaffold?

- Methodological Answer : Halogenation can be achieved via direct electrophilic substitution (e.g., using Cl₂ or F₂ gas under controlled conditions) or through pre-functionalized intermediates. For fluorinated derivatives, fluorobenzene precursors (e.g., hexafluorobenzene) can be cyclized via Friedel-Crafts acylation, as demonstrated in tetrafluoroindole synthesis . Optimization requires inert atmospheres (e.g., N₂) and catalysts like AlCl₃ to minimize side reactions.

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMSO or DMF) is effective due to the compound’s hydrogen-bonding capacity. Centrifugal partition chromatography (CPC) or preparative HPLC with C18 columns can resolve closely related byproducts. Purity validation should include melting point analysis, HPLC-MS, and X-ray diffraction (for crystalline forms) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular packing and hydrogen-bonding networks of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Refinement : Apply SHELXL’s least-squares algorithms to model anisotropic displacement parameters.

- Analysis : Identify N–H⋯O and C–H⋯O interactions using OLEX2’s hydrogen-bond plotting tools. For asymmetric units, use PLATON to validate intermolecular interactions .

Q. How should researchers address contradictions in reported biological activity data for indole-2,3-dione derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple assays (e.g., MIC tests for antimicrobial activity and enzyme inhibition assays for mechanistic insights).

- Statistical Analysis : Apply multivariate regression to isolate substituent effects (e.g., Cl/F vs. bioactivity) and control for batch variability.

- Structural Validation : Ensure compound integrity via SCXRD or ¹H/¹³C NMR before biological testing .

Q. What organocatalytic strategies are suitable for functionalizing this compound?

- Methodological Answer : Asymmetric organocatalysis (e.g., proline-derived catalysts) can enable enantioselective reactions at the ketone groups. For example:

- Michael Additions : Use thiourea catalysts to activate α,β-unsaturated esters.

- Diels-Alder Reactions : Employ chiral amines to control stereochemistry in cycloadditions. Reaction progress can be tracked via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of halogenated indole-2,3-diones?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with Cl/F at C4/C7 replaced by Br, CF₃, or NO₂.

- Bioactivity Profiling : Test derivatives against bacterial strains (e.g., S. aureus) to correlate substituent electronegativity with MIC values.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes like DNA gyrase .

Q. What computational methods are effective for modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER force fields.

- QSPR Models : Corrogate quantum-chemical descriptors (e.g., dipole moment, polarizability) with experimental logP values to predict pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。